molecular formula C9H15N3O B1433424 2-(1-ethyl-1H-pyrazol-4-yl)morpholine CAS No. 1803600-81-8

2-(1-ethyl-1H-pyrazol-4-yl)morpholine

Cat. No.: B1433424
CAS No.: 1803600-81-8
M. Wt: 181.23 g/mol
InChI Key: NNXXVEMRVABLIR-UHFFFAOYSA-N
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Description

2-(1-ethyl-1H-pyrazol-4-yl)morpholine is a chemical compound with the molecular formula C9H15N3O. It is a morpholine derivative with a pyrazole ring substituted at the 4-position with an ethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)morpholine typically involves the reaction of 1-ethyl-1H-pyrazole with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the morpholine, followed by the addition of 1-ethyl-1H-pyrazole. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-pyrazol-4-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(1-ethyl-1H-pyrazol-4-yl)morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-(1-ethyl-1H-pyrazol-4-yl)morpholine can be compared with other similar compounds, such as:

These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their substituents and ring systems.

Biological Activity

2-(1-ethyl-1H-pyrazol-4-yl)morpholine is a compound of interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a morpholine ring substituted with a pyrazole moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound primarily involves:

Antimicrobial Activity : The compound exhibits notable antimicrobial properties, particularly against various bacterial strains. It likely interferes with essential biochemical pathways in microorganisms, inhibiting their growth and proliferation .

Antiparasitic Activity : Preliminary studies suggest that this compound may also possess antiparasitic effects. The mechanism involves disruption of metabolic processes crucial for the survival of parasites.

Antimicrobial Efficacy

A study evaluating the antimicrobial effectiveness of various pyrazole derivatives, including this compound, reported significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong antibacterial potential .

CompoundTarget PathogenMIC (μg/mL)Zone of Inhibition (mm)
This compoundS. aureus0.2518
This compoundE. coli0.2220

Antiparasitic Activity

Research has indicated that compounds similar to this compound may inhibit key enzymes involved in the metabolic pathways of parasites. This inhibition could lead to reduced parasitemia in models such as Plasmodium berghei, although specific data on this compound remains limited .

Case Studies

Case Study 1: Antimicrobial Screening

In a recent study, a series of pyrazole derivatives were synthesized and screened for antimicrobial activity. Among these, this compound demonstrated promising results against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for further development .

Case Study 2: Structure–Activity Relationship (SAR)

A structure–activity relationship analysis revealed that modifications on the pyrazole ring significantly affected the biological activity of related compounds. For instance, substituents on the morpholine moiety were found to enhance antimicrobial efficacy while maintaining low toxicity profiles .

Properties

IUPAC Name

2-(1-ethylpyrazol-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-2-12-7-8(5-11-12)9-6-10-3-4-13-9/h5,7,9-10H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXXVEMRVABLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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